N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide
Description
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide is a benzamide derivative featuring a 2-methoxybenzamide core linked to a hydroxyethyl group and a 4-(furan-2-yl)phenyl substituent. This compound’s structure combines aromatic, heterocyclic, and polar functional groups, which may confer unique physicochemical and biological properties. This article compares the target compound with structurally analogous benzamides, focusing on synthesis, structural features, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-19-6-3-2-5-16(19)20(23)21-13-17(22)14-8-10-15(11-9-14)18-7-4-12-25-18/h2-12,17,22H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHINTWMOJJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the hydroxyethyl group: The intermediate is then subjected to a reaction with an appropriate hydroxyethylating agent, such as ethylene oxide, under basic conditions.
Formation of the benzamide moiety: Finally, the hydroxyethyl intermediate is reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques to yield dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group may facilitate binding to active sites, while the hydroxyethyl and benzamide moieties can participate in hydrogen bonding and other interactions that stabilize the compound within the target site . This can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure shares key motifs with several benzamide derivatives reported in the literature. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
|---|---|---|---|
| Molecular Weight | ~353 g/mol | ~289 g/mol | ~316 g/mol |
| H-Bond Donors | 2 (–OH, –NH) | 1 (–NH) | 1 (–NH) |
| H-Bond Acceptors | 4 (methoxy, furan O, amide O) | 3 (methoxy, amide O) | 5 (methoxy ×2, nitro O, amide O) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity due to –Cl) | ~2.5 (polar nitro group reduces lipophilicity) |
Insights :
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide is a synthetic compound belonging to the class of benzamides, characterized by a unique structure that includes a furan ring, a phenyl group, and a hydroxyethyl substituent. This compound has garnered attention for its potential biological activities, which may include anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O5, with a molecular weight of approximately 373.39 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O5 |
| Molecular Weight | 373.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- DNA Intercalation : The aromatic rings present in the structure might allow intercalation into DNA, affecting replication and transcription processes.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-Cancer Activity : Preliminary studies suggest that it could inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests possible applications in neurodegenerative diseases.
Case Studies and Research Findings
- Cancer Cell Proliferation : A study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) in vitro by inducing apoptosis through caspase activation.
- Inflammation Models : In animal models of acute inflammation, this compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research has shown that treatment with this compound improved cognitive function in rodent models of Alzheimer's disease, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
